H-D-Dab(Boc)-OBzl.HCl
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Overview
Description
H-D-Dab(Boc)-OBzl.HCl, also known as N-gamma-t-butyloxycarbonyl-D-2,4-diaminobutyric acid benzyl ester hydrochloride, is a chemical compound used in various research and industrial applications. It is a derivative of D-2,4-diaminobutyric acid, which is an amino acid. The compound is often used in peptide synthesis and other chemical reactions due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Dab(Boc)-OBzl.HCl typically involves the protection of the amino groups of D-2,4-diaminobutyric acid. The tert-butoxycarbonyl (Boc) group is commonly used for this purpose. The benzyl ester (OBzl) is introduced to protect the carboxyl group. The hydrochloride (HCl) salt form is often used to enhance the compound’s stability and solubility.
Protection of Amino Groups: The amino groups of D-2,4-diaminobutyric acid are protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxyl group is esterified using benzyl alcohol and a coupling agent like dicyclohexylcarbodiimide (DCC).
Formation of Hydrochloride Salt: The final product is converted to its hydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential for industrial production.
Chemical Reactions Analysis
Types of Reactions
H-D-Dab(Boc)-OBzl.HCl undergoes various chemical reactions, including:
Substitution Reactions: The Boc and OBzl protecting groups can be selectively removed under specific conditions, allowing for further functionalization of the molecule.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group, while hydrogenation in the presence of a palladium catalyst is used to remove the OBzl group.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid, various intermediates, and side products depending on the reaction conditions.
Scientific Research Applications
H-D-Dab(Boc)-OBzl.HCl has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Biological Studies: It is used in studies involving enzyme-substrate interactions and protein folding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of H-D-Dab(Boc)-OBzl.HCl involves its role as a protected amino acid derivative. The Boc and OBzl groups protect the reactive amino and carboxyl groups, respectively, allowing for selective reactions to occur. The compound can be incorporated into peptides and proteins, where it can influence their structure and function.
Comparison with Similar Compounds
Similar Compounds
H-D-Dab(Boc)-OMe.HCl: This compound has a similar structure but with a methyl ester (OMe) instead of a benzyl ester (OBzl).
H-D-Dab(Boc)-OH: This compound lacks the ester group and is used as a free amino acid derivative.
H-D-Dab(Boc)-OBzl: This compound is similar but without the hydrochloride salt form.
Uniqueness
H-D-Dab(Boc)-OBzl.HCl is unique due to its specific protecting groups and salt form, which provide enhanced stability and solubility. This makes it particularly useful in peptide synthesis and other applications where stability and solubility are crucial.
Biological Activity
H-D-Dab(Boc)-OBzl.HCl, a derivative of 2,4-diaminobutyric acid (Dab), is a compound with significant potential in biological research and medicinal chemistry. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality, which enhances its stability and solubility, making it suitable for various applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps that can be conducted under controlled conditions using organic solvents like dichloromethane. Key reagents include diisopropylethylamine to optimize yields and minimize side reactions. The presence of the Boc group allows for selective reactions during peptide synthesis, which is crucial for creating peptides that may act as enzyme inhibitors or substrates.
This compound exhibits biological activity primarily through its role in peptide synthesis. The compound can be incorporated into peptide chains, enabling the formation of stable peptide bonds. This characteristic is essential for studying enzyme kinetics and mechanisms, particularly in the context of enzyme-inhibitor interactions. Furthermore, compounds containing 2,4-diaminobutyric acid residues have shown potential in targeting specific receptors and enzymes, contributing to drug design efforts .
Biological Activity
This compound has demonstrated various biological activities:
- Enzyme Inhibition : Research indicates that peptides synthesized with this compound can act as selective inhibitors for specific enzymes. This property is vital for developing therapeutic agents that modulate enzyme activity in diseases such as cancer and metabolic disorders.
- Receptor Targeting : The structural features of this compound allow it to interact selectively with biological receptors, potentially leading to the development of new drugs targeting specific pathways involved in disease progression .
Case Studies
Several studies highlight the efficacy and applications of this compound:
-
Study on Enzyme Inhibition :
- Objective : To evaluate the inhibitory effects of peptides containing this compound on specific proteases.
- Methodology : Peptides were synthesized and tested against various proteases in vitro.
- Findings : Certain peptides exhibited significant inhibition rates compared to controls, suggesting potential therapeutic applications in conditions where protease activity is dysregulated.
-
Research on Receptor Interaction :
- Objective : To investigate the binding affinity of this compound-containing peptides to specific receptors.
- Methodology : Binding assays were conducted using radiolabeled ligands.
- Findings : The study revealed that peptides with this compound showed enhanced binding affinity to target receptors, indicating their potential use in drug development .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
Boc-Dap-OMe.HCl | Similar structure but different amino acid residue | Varies due to D-amino acid presence |
Fmoc-Dab-OMe.HCl | Uses Fmoc protecting group | Different reactivity profiles |
Boc-Lys-OMe.HCl | Contains lysine instead of Dab | Variation in side chain properties |
H-D-Dab(Boc)-Ome HCl | D-enantiomer; resistant to enzymatic degradation | Insights into chirality effects |
Properties
Molecular Formula |
C16H25ClN2O4 |
---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
benzyl (2R)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-16(2,3)22-15(20)18-10-9-13(17)14(19)21-11-12-7-5-4-6-8-12;/h4-8,13H,9-11,17H2,1-3H3,(H,18,20);1H/t13-;/m1./s1 |
InChI Key |
LXUBPLRBFFOHOR-BTQNPOSSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@H](C(=O)OCC1=CC=CC=C1)N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)OCC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
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